molecular formula C15H12N2O2 B6151691 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid CAS No. 929345-34-6

2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid

Cat. No.: B6151691
CAS No.: 929345-34-6
M. Wt: 252.3
InChI Key:
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Description

2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid is a compound that features a benzimidazole ring fused with a phenylacetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid typically involves the condensation of o-phenylenediamine with phenylacetic acid derivatives under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    Benzimidazole: A parent compound with a similar structure but lacking the phenylacetic acid moiety.

    2-(1H-1,3-benzodiazol-1-yl)benzoic acid: A compound with a benzoic acid moiety instead of phenylacetic acid.

Uniqueness: 2-(1H-1,3-benzodiazol-1-yl)-2-phenylacetic acid is unique due to the presence of both the benzimidazole ring and the phenylacetic acid moiety, which can confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

929345-34-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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